Cas no 880088-89-1 (Thieno[3,2-b]thiophene, 3-hexyl-)

Thieno[3,2-b]thiophene, 3-hexyl- structure
880088-89-1 structure
Produktname:Thieno[3,2-b]thiophene, 3-hexyl-
CAS-Nr.:880088-89-1
MF:C12H16S2
MW:224.385440826416
CID:4458720
PubChem ID:16103451

Thieno[3,2-b]thiophene, 3-hexyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Thieno[3,2-b]thiophene, 3-hexyl-
    • Thieno[3,?2-?b]?thiophene, 3-?hexyl-
    • TT6
    • 3-Hexylthieno[3,2-b]thiophene (ACI)
    • Inchi: 1S/C12H16S2/c1-2-3-4-5-6-10-9-14-11-7-8-13-12(10)11/h7-9H,2-6H2,1H3
    • InChI-Schlüssel: PRPCAORXRXERLP-UHFFFAOYSA-N
    • Lächelt: S1C2=C(SC=C2CCCCCC)C=C1

Berechnete Eigenschaften

  • Genaue Masse: 224.06934286g/mol
  • Monoisotopenmasse: 224.06934286g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 170
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topologische Polaroberfläche: 56.5Ų

Thieno[3,2-b]thiophene, 3-hexyl- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1686540-1g
TT6
880088-89-1 98%
1g
¥25819.00 2024-04-27

Thieno[3,2-b]thiophene, 3-hexyl- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 -
1.2 Reagents: Lithium hydroxide
2.1 Reagents: Quinoline ,  Copper
Referenz
Synthesis and photovoltaic properties of thieno[3,2-b]thiophenyl substituted benzo[1,2-b:4,5-b']dithiophene copolymers
Xiao, Zeyun; et al, Polymer Chemistry, 2014, 5(23), 6710-6717

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Quinoline ,  Copper
Referenz
Synthesis and photovoltaic properties of thieno[3,2-b]thiophenyl substituted benzo[1,2-b:4,5-b']dithiophene copolymers
Xiao, Zeyun; et al, Polymer Chemistry, 2014, 5(23), 6710-6717

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ,  Water ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Catalysts: Copper Solvents: Quinoline ;  2 h, 240 - 260 °C
Referenz
Optimization and Analysis of Conjugated Polymer Side Chains for High-Performance Organic Photovoltaic Cells
Kim, Ji-Hoon; et al, Advanced Functional Materials, 2016, 26(10), 1517-1525

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Sulfur Solvents: Diethyl ether ;  -78 °C
2.1 Solvents: Chlorobenzene ;  135 °C
Referenz
Triphenylamine/4,4'-Dimethoxytriphenylamine-Functionalized Thieno[3,2-b]thiophene Fluorophores with a High Quantum Efficiency: Synthesis and Photophysical Properties
Isci, Recep; et al, Journal of Physical Chemistry B, 2021, 125(48), 13309-13319

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  3 h, 0 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, reflux
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
4.1 Reagents: Quinoline Catalysts: Copper ;  4 h, reflux
Referenz
Influence of Bridging Groups on the Photovoltaic Properties of Wide-Bandgap Poly(BDTT-alt-BDD)s
Rehman, Tahir; et al, ACS Applied Materials & Interfaces, 2019, 11(1), 1394-1401

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
3.1 Reagents: Quinoline Catalysts: Copper ;  4 h, reflux
Referenz
Influence of Bridging Groups on the Photovoltaic Properties of Wide-Bandgap Poly(BDTT-alt-BDD)s
Rehman, Tahir; et al, ACS Applied Materials & Interfaces, 2019, 11(1), 1394-1401

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride
2.1 -
2.2 Reagents: Lithium hydroxide
3.1 Reagents: Quinoline ,  Copper
Referenz
Synthesis and photovoltaic properties of thieno[3,2-b]thiophenyl substituted benzo[1,2-b:4,5-b']dithiophene copolymers
Xiao, Zeyun; et al, Polymer Chemistry, 2014, 5(23), 6710-6717

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Chlorobenzene ;  135 °C
Referenz
Triphenylamine/4,4'-Dimethoxytriphenylamine-Functionalized Thieno[3,2-b]thiophene Fluorophores with a High Quantum Efficiency: Synthesis and Photophysical Properties
Isci, Recep; et al, Journal of Physical Chemistry B, 2021, 125(48), 13309-13319

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, reflux
2.1 Reagents: Quinoline Catalysts: Copper ;  4 h, reflux
Referenz
Influence of Bridging Groups on the Photovoltaic Properties of Wide-Bandgap Poly(BDTT-alt-BDD)s
Rehman, Tahir; et al, ACS Applied Materials & Interfaces, 2019, 11(1), 1394-1401

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Phosphoric acid Solvents: Chlorobenzene ;  24 h, heated
Referenz
Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials
Ilhan, Koray T.; et al, RSC Advances, 2019, 9(66), 38407-38413

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  50 min, -78 °C
1.2 Reagents: S8 ;  50 min, -78 °C
1.3 -78 °C; overnight, rt
2.1 Reagents: Phosphoric acid Solvents: Chlorobenzene ;  24 h, heated
Referenz
Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials
Ilhan, Koray T.; et al, RSC Advances, 2019, 9(66), 38407-38413

Thieno[3,2-b]thiophene, 3-hexyl- Raw materials

Thieno[3,2-b]thiophene, 3-hexyl- Preparation Products

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